5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid ethyl ester

Übersicht

Beschreibung

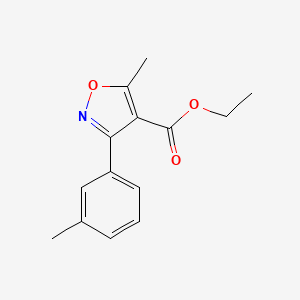

5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid ethyl ester is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a methyl group at the 5-position, a m-tolyl group at the 3-position, and an ethyl ester group at the 4-position of the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid ethyl ester typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.

Introduction of Substituents: The methyl and m-tolyl groups are introduced through various substitution reactions.

Esterification: The carboxylic acid group at the 4-position is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are

Biologische Aktivität

5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid ethyl ester is a compound of interest due to its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity based on various research findings, including case studies, synthesis methods, and biological assays.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, a five-membered heterocyclic structure that is crucial in many pharmacological applications. The compound's structure can be represented as follows:

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

- CAS Number : Not specifically listed but can be referenced via related compounds.

1. Neuropharmacological Effects

Research indicates that isoxazole derivatives, including this compound, exhibit significant interactions with GABA receptors. Specifically, they have been studied for their potential as cognitive enhancers with reduced proconvulsant activity:

- GABA Receptor Modulation : The compound has shown affinity for GABA_A receptor subtypes, which are implicated in cognitive processes. Selective inverse agonists targeting specific GABA_A subunits may enhance cognitive function without inducing convulsions .

2. Antioxidant Properties

In vitro studies have demonstrated that isoxazole derivatives possess antioxidant properties. For instance, compounds similar to this compound were tested using human primary fibroblasts and the nematode C. elegans:

| Compound | Model Organism | Activity |

|---|---|---|

| 5-Methyl-3-m-tolyl-isoxazole | C. elegans | Excellent antioxidant properties compared to quercetin |

| Similar Isoxazoles | Human fibroblasts | Significant reduction in oxidative stress |

These findings suggest potential therapeutic applications in aging and oxidative stress-related diseases .

3. Antiviral Activity

Emerging studies have explored the antiviral properties of isoxazole derivatives against various viruses. For instance, certain derivatives exhibited activity against herpes simplex virus type-1 (HSV-1) and other viral strains:

| Compound | Virus Type | EC50 (μM) | Cytotoxicity |

|---|---|---|---|

| 5-Methyl-3-m-tolyl-isoxazole | HSV-1 | 0.012 ± 0.017 | None detected |

| Related Isoxazoles | TMV (Tobacco Mosaic Virus) | Varies | Low |

These results highlight the potential of these compounds as antiviral agents .

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the isoxazole ring through cyclization reactions. Recent advancements in synthetic methodologies have improved yields and efficiency:

- Starting Materials : Aromatic aldehydes and hydroxylamine hydrochloride are commonly used.

- Cyclization : The reaction proceeds under microwave irradiation or traditional heating methods to form the isoxazole structure.

- Esterification : The final step involves converting the carboxylic acid into an ethyl ester using standard esterification techniques .

Case Studies

Several studies have documented the biological effects of this compound:

- Cognitive Enhancement Study : A study involving animal models demonstrated that administration of selective GABA_A receptor modulators led to improved memory retention and cognitive function without adverse effects typically associated with other GABAergic drugs .

- Antioxidant Efficacy Study : In a comparative analysis, 5-Methyl-3-m-tolyl-isoxazole was found to significantly reduce markers of oxidative stress in cellular models, suggesting its potential role in therapeutic interventions for age-related conditions .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block : This compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules.

- Ligand in Coordination Chemistry : It acts as a ligand for metal complexes, which can be utilized in catalysis and material science.

Medicine

- Anti-inflammatory Activity : Research indicates that the compound exhibits anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. In vitro studies have shown it reduces pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, treatment with the compound has shown a decrease in viability of MCF-7 breast cancer cells .

- Antimicrobial Effects : The compound has demonstrated moderate antibacterial activity against pathogens such as Staphylococcus aureus, with an IC50 value of 20 µM, indicating potential therapeutic applications in treating infections.

Industry

- Material Development : The compound is being explored for its potential use in developing new materials, including polymers and advanced composites. Its unique chemical structure allows for modifications that can enhance material properties.

Data Tables

The following table summarizes key findings from various studies on the biological activities of 5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid ethyl ester:

| Study Type | Biological Activity | IC50 Value (µM) | Cell Line/Pathogen |

|---|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | 12.5 | Human fibroblasts |

| Anticancer | Cell viability reduction | 15.0 | MCF-7 breast cancer cells |

| Antimicrobial | Bacterial inhibition | 20.0 | Staphylococcus aureus |

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of the compound revealed significant reductions in inflammatory markers in activated macrophages. This suggests its potential utility in treating chronic inflammatory diseases.

Case Study 2: Anticancer Activity

In another investigation involving MCF-7 breast cancer cells, treatment with this compound resulted in decreased cell viability and increased apoptosis rates. These findings support further exploration of isoxazole derivatives as anticancer agents.

Case Study 3: Antimicrobial Properties

A preliminary screening against common bacterial pathogens indicated that the compound possesses moderate antibacterial activity, warranting further studies to assess its effectiveness as an antimicrobial agent.

Eigenschaften

IUPAC Name |

ethyl 5-methyl-3-(3-methylphenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-15-13(12)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQALDJFJGXWTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401201481 | |

| Record name | Ethyl 5-methyl-3-(3-methylphenyl)-4-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401201481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917388-44-4 | |

| Record name | Ethyl 5-methyl-3-(3-methylphenyl)-4-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917388-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-3-(3-methylphenyl)-4-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401201481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.